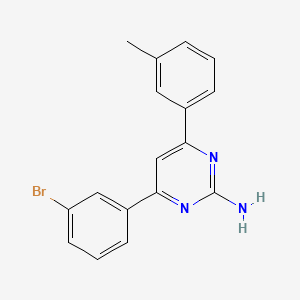
4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine, also known as 4-Bromo-3-methylphenyl-6-phenylpyrimidin-2-amine, is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which includes a bromine atom and a methyl group attached to a pyrimidine ring. This compound has been used in a variety of research applications, ranging from biochemical studies to pharmaceutical development.
科学研究应用
4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. This compound has been studied for its potential as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, an antioxidant, and a modulator of gene expression. Furthermore, this compound has been studied for its potential use in the development of pharmaceuticals, such as antiviral drugs.
作用机制
The mechanism of action of 4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine is not fully understood. However, it is believed that this compound may act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Additionally, this compound may act as an anti-inflammatory agent, an antioxidant, and a modulator of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine have not been fully studied. However, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, this compound has been shown to possess anti-inflammatory, antioxidant, and gene expression modulating properties.
实验室实验的优点和局限性
The advantages of using 4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine in laboratory experiments include its relatively low cost and its availability from a variety of sources. Additionally, this compound can be synthesized in a relatively simple manner. The main limitation of this compound is its lack of specificity, which can lead to unwanted side effects.
未来方向
The potential future directions for 4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine include further exploration of its biochemical and physiological effects, as well as its potential applications in the development of pharmaceuticals. Additionally, further research into the mechanism of action of this compound could lead to the development of more specific and effective inhibitors. Additionally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods. Finally, further research into the potential side effects of this compound could lead to the development of safer and more effective inhibitors.
合成方法
4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine can be synthesized by a variety of methods. One method involves the reaction of 4-bromo-3-methylphenol with an amine in the presence of a base. The reaction is typically carried out in an aqueous solution at a temperature of 80-90°C. The reaction yields the desired product in good yields. Another method involves the reaction of 4-(3-bromophenyl)-6-methylpyrimidine with a primary amine in the presence of a base. This reaction yields the desired product in good yields.
属性
IUPAC Name |
4-(3-bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3/c1-11-4-2-5-12(8-11)15-10-16(21-17(19)20-15)13-6-3-7-14(18)9-13/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRUDLHVKIQQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




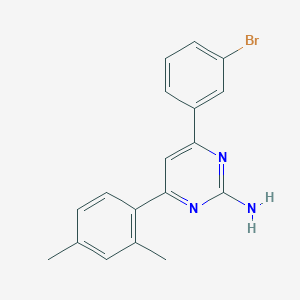
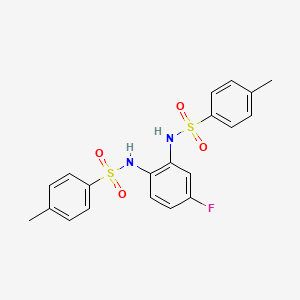
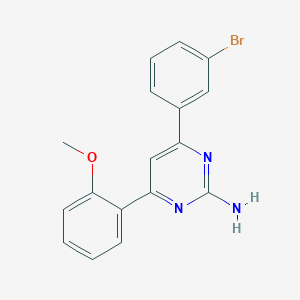




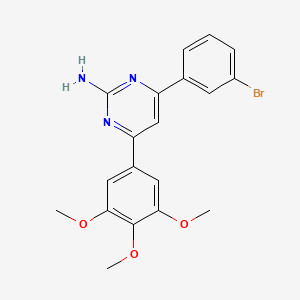

![2-[[(2-Phenoxy-3-pyridyl)carbonyl]amino]acetic acid](/img/structure/B6347768.png)
